1-(Methoxymethyl)-1H-indol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(methoxymethyl)indol-4-amine |
InChI |
InChI=1S/C10H12N2O/c1-13-7-12-6-5-8-9(11)3-2-4-10(8)12/h2-6H,7,11H2,1H3 |
InChI Key |
JXKIVGAXNLIPDB-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxymethyl 1h Indol 4 Amine
Retrosynthetic Analysis of 1-(Methoxymethyl)-1H-indol-4-amine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen bonds of the amine group and the N-methoxymethyl group, as well as the bonds formed during the construction of the indole (B1671886) ring itself.
A logical retrosynthetic approach would first disconnect the methoxymethyl group at the N-1 position, a common protecting group strategy, to reveal 1H-indol-4-amine. This intermediate simplifies the subsequent analysis. The amino group at the C-4 position can be envisioned as arising from the reduction of a nitro group, a well-established transformation. This leads to 4-nitro-1H-indole as a key intermediate.
Further deconstruction of the 4-nitro-1H-indole core can proceed through various classical indole syntheses. For instance, a Fischer indole synthesis approach would involve the disconnection of the N-1 to C-2 and the C-3 to C-3a bonds, leading back to (2-formylphenyl)hydrazine and a suitable two-carbon synthon, or more commonly, a phenylhydrazine (B124118) and a carbonyl compound. quimicaorganica.org Alternatively, a Reissert or Bartoli indole synthesis could be considered, each offering a different set of precursors and strategic advantages. quimicaorganica.orgrsc.org The Bartoli indole synthesis, for example, utilizes a nitro-substituted aromatic starting material and a vinyl Grignard reagent, which could be a direct pathway to a 4-nitroindole (B16737) derivative. nih.gov
Direct Synthetic Approaches to this compound
Direct synthetic approaches to this compound would involve the sequential or convergent construction of the substituted indole ring.
Conventional Synthetic Strategies for Indole Formation
Several established methods for indole synthesis can be adapted for the preparation of the 4-aminoindole (B1269813) core. quimicaorganica.org
Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a phenylhydrazone. quimicaorganica.org To obtain a 4-substituted indole, one would start with a meta-substituted phenylhydrazine. However, this can lead to mixtures of 4- and 6-substituted indoles, presenting regioselectivity challenges. quimicaorganica.org
Bartoli Indole Synthesis: This is a particularly useful method for the synthesis of 7- and 4-substituted indoles. The reaction of a nitro-substituted aromatic compound with a vinyl Grignard reagent can directly lead to the formation of the indole ring. nih.gov For the synthesis of a 4-aminoindole precursor, one could start with 1,3-dinitrobenzene.
Leimgruber-Batcho Indole Synthesis: This two-step method is known for its mild reaction conditions and is often used for the synthesis of a variety of substituted indoles. It involves the condensation of a substituted o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. researchgate.net
Introduction of the Methoxymethyl Group at the N-1 Position
The methoxymethyl (MOM) group is a common protecting group for the indole nitrogen. Its introduction is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with methoxymethyl chloride (MOMCl).
| Reaction Step | Reagents and Conditions | Purpose |
| Deprotonation | Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at 0 °C to room temperature. | Generates the indolide anion, a potent nucleophile. |
| Alkylation | Methoxymethyl chloride (MOMCl) is added to the solution of the indolide anion. | Forms the N-methoxymethyl bond. |
This reaction is generally high-yielding and can be performed on the indole ring at various stages of the synthesis, either before or after the introduction of the C-4 amino group.
Strategies for Amination at the C-4 Position of the Indole Ring
Introducing an amino group at the C-4 position of the indole ring can be accomplished through several methods.
One of the most common strategies involves the nitration of the indole ring, followed by the reduction of the resulting nitro group. Nitration of an N-protected indole typically occurs at the C-3 position. Therefore, it is often more strategic to introduce the nitro group onto a precursor before the indole ring is formed. For example, starting with 2,6-dinitrotoluene (B127279) in a Leimgruber-Batcho synthesis would lead to 4-nitroindole.
The reduction of the nitro group to an amine can be achieved using a variety of reducing agents, with common choices including:
Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297).
Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
Iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride.
An alternative to the nitration-reduction sequence is direct amination, although this is often more challenging. Palladium-catalyzed Buchwald-Hartwig amination could potentially be employed on a 4-haloindole derivative.
Convergent and Linear Synthetic Pathways
The synthesis of this compound can be designed as either a linear or a convergent process.
A plausible convergent synthesis is outlined below:
Scheme 1: Proposed Convergent Synthesis of this compound
Fragment 1 Synthesis: Preparation of 3-nitrophenylhydrazine (B1228671) from 1,3-dinitrobenzene.
Fragment 2 Synthesis: Preparation of a suitable aldehyde or ketone.
Fischer Indole Synthesis: Reaction of 3-nitrophenylhydrazine with the carbonyl compound to form 4-nitroindole.
N-Protection: Introduction of the methoxymethyl group at the N-1 position of 4-nitroindole to give 1-(methoxymethyl)-4-nitro-1H-indole.
Reduction: Reduction of the nitro group to the amine to yield the final product, this compound.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound can be significantly enhanced by optimizing the reaction conditions for each step. researchgate.net
| Synthetic Step | Parameter to Optimize | Potential Reagents/Conditions for Optimization | Expected Outcome |
| Indole Formation (e.g., Fischer) | Acid catalyst, temperature, solvent | Polyphosphoric acid (PPA), zinc chloride (ZnCl₂), Amberlyst-15; varying reaction time and temperature. quimicaorganica.org | Improved yield and regioselectivity of the cyclization. |
| N-Methoxymethylation | Base, solvent, temperature | Potassium hydride (KH), lithium diisopropylamide (LDA); THF, DMF; -78 °C to room temperature. | Higher yield and minimization of side reactions. |
| Nitro Group Reduction | Reducing agent, solvent, temperature, catalyst loading (for hydrogenation) | SnCl₂·2H₂O, Fe/NH₄Cl, H₂ (1 atm to high pressure) with Pd/C (5-10 mol%). | Efficient and clean reduction to the amine without affecting other functional groups. |
For the Fischer indole synthesis, the choice of acid catalyst and reaction temperature can have a profound impact on the yield and the ratio of 4- and 6-substituted isomers. quimicaorganica.org In the N-protection step, the use of a stronger base or lower temperatures might be necessary if the substrate is sensitive. For the final reduction step, catalytic hydrogenation is often preferred for its clean reaction profile and high yields, though chemoselectivity can be a concern with certain substrates. Careful selection of the catalyst and reaction conditions is crucial.
Green Chemistry Principles in this compound Synthesis
The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of complex organic molecules, including pharmaceutically relevant indole derivatives. While specific documented green synthetic routes for this compound are not extensively detailed in publicly available research, the principles of green chemistry can be readily applied to its hypothetical synthesis by drawing parallels from established methodologies for analogous indole compounds. The focus of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key strategies applicable to the synthesis of this compound include the use of environmentally benign solvents, the development of catalytic reactions, enhancing energy efficiency, and maximizing atom economy through multicomponent reactions.
A significant advancement in the green synthesis of indoles is the move away from traditional, often hazardous, organic solvents. Many conventional indole syntheses employ toxic and volatile solvents that contribute to environmental pollution and pose safety risks. Modern approaches have demonstrated the feasibility of using greener alternatives such as water, ethanol, or even conducting reactions under solvent-free conditions. beilstein-journals.orgrsc.org For instance, the use of water as a solvent in the synthesis of bis(indolyl)methanes has been reported to be effective, utilizing low catalyst loading and providing satisfactory yields. beilstein-journals.org Similarly, a sustainable multicomponent indole synthesis has been developed using ethanol as a benign solvent, avoiding the need for metal catalysts. rsc.orgrsc.org
The replacement of stoichiometric reagents with catalytic systems is another cornerstone of green chemistry that can be applied to the synthesis of this compound. Catalysts increase reaction rates and can often be used in small quantities and recycled, thereby minimizing waste. A variety of catalysts have been employed in indole synthesis, including simple and inexpensive ones like molecular iodine (I₂) under solvent-free conditions. beilstein-journals.org The development of nanocatalysts also represents a promising green technology for indole synthesis. beilstein-journals.org
Energy efficiency is a critical aspect of green process design. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. tandfonline.com This technique is particularly advantageous for the synthesis of heterocyclic compounds like indoles, offering a more environmentally friendly and efficient methodology. tandfonline.comnih.gov Reactions conducted at room temperature also contribute to energy savings and milder reaction conditions. beilstein-journals.org
The following tables illustrate the application of these green chemistry principles with examples from the synthesis of various indole derivatives, which could serve as a model for the development of a green synthesis of this compound.
Table 1: Application of Green Solvents in Indole Synthesis
| Green Solvent | Reaction Type | Advantages | Reference |
| Water | Synthesis of bis(indolyl)methanes | Environmentally benign, low catalyst loading (0.5 mol%) | beilstein-journals.org |
| Ethanol | Multicomponent indole synthesis | Benign solvent, no metal catalyst required | rsc.orgrsc.org |
| Solvent-free | Synthesis of bis(indolyl)methanes | Reduced waste, room temperature conditions | beilstein-journals.org |
Table 2: Catalytic Systems for Greener Indole Synthesis
| Catalyst | Reaction | Conditions | Key Feature | Reference |
| Iodine (I₂) | Synthesis of bis(indolyl)methanes | Catalytic amount, solvent-free, room temperature | Simple, convenient, and environmentally friendly | beilstein-journals.org |
| N-heterocyclic iod(az)olium salt | Synthesis of bis(indolyl)methanes | 0.5 mol % catalyst loading in water | Low catalyst loading, green solvent | beilstein-journals.org |
| No metal catalyst | Multicomponent indole synthesis | Ethanol, mild conditions | Avoids use of heavy metals | rsc.orgrsc.org |
Table 3: Energy-Efficient Methods in Indole Synthesis
| Method | Application | Advantages | Reference |
| Microwave Irradiation | Synthesis of various indole derivatives | Rapid, efficient, environmentally friendly | tandfonline.comnih.gov |
| Room Temperature Reaction | Synthesis of bis(indolyl)methanes | Reduced energy consumption, mild conditions | beilstein-journals.org |
Chemical Transformations and Derivatization Strategies of 1 Methoxymethyl 1h Indol 4 Amine
Reactivity Patterns of the 1-(Methoxymethyl)-1H-indol-4-amine Scaffold
The reactivity of this compound is governed by the interplay of its constituent functional groups. The indole (B1671886) ring itself is an electron-rich aromatic system, prone to electrophilic substitution, typically at the C-3 position. However, the 4-amino group is a strong activating group, directing electrophilic attack to the ortho and para positions (C-5 and C-7). The N-1 position is protected by the MOM group, which prevents N-alkylation or N-acylation under many conditions and can be selectively removed when desired.
The primary amino group at C-4 is a potent nucleophile, making it the principal site for a variety of functionalization reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. These transformations allow for the introduction of a wide array of substituents, enabling the synthesis of diverse libraries of compounds for various applications. A key synthetic route to the core 4-aminoindole (B1269813) structure involves the cyclization of an N-acetylated 2-methyl-3-nitroaniline (B147196) derivative, followed by reduction of the nitro group, highlighting the importance of functional group manipulation in accessing this scaffold. google.com
Functionalization at the Amino Group (C-4 Position)
The primary amino group at the C-4 position is the most reactive site for nucleophilic reactions, allowing for straightforward derivatization.
Acylation Reactions
The reaction of this compound with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. This is a common strategy to introduce a variety of functionalities. For instance, acetylation of the amino group can be readily achieved. While specific examples for the direct acylation of this compound are not extensively detailed in readily available literature, the general reactivity of aromatic amines suggests that this transformation proceeds efficiently. rsc.org The acylation of related 4-aminoindoles is a well-established method in the synthesis of biologically active molecules.
A standard procedure for the acetylation of a primary aromatic amine involves reacting the amine with acetic anhydride, often in the presence of a base or in a suitable solvent like acetic acid. uni.lu This reaction is typically high-yielding and provides a stable amide product.
Table 1: Representative Acylation Reaction
| Reactant | Acylating Agent | Product |
| This compound | Acetic Anhydride | N-(1-(methoxymethyl)-1H-indol-4-yl)acetamide |
Note: This table represents a predicted reaction based on the known reactivity of aromatic amines.
Alkylation Reactions
The nucleophilic amino group at C-4 can be alkylated with various alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom. The reaction of a primary amine with an alkyl halide can sometimes lead to a mixture of mono- and di-alkylated products, as the initially formed secondary amine can react further. youtube.comrsc.org However, reaction conditions can often be controlled to favor the desired product. For example, using a large excess of the amine can favor mono-alkylation.
The alkylation of indoles at the N-1 position is also a common transformation, often carried out by first deprotonating the indole nitrogen with a strong base like sodium hydride, followed by reaction with an alkyl halide. youtube.com In the case of this compound, the N-1 position is already protected, directing alkylation to the C-4 amino group.
Table 2: Representative Alkylation Reaction
| Reactant | Alkylating Agent | Product |
| This compound | Methyl Iodide | 1-(Methoxymethyl)-N-methyl-1H-indol-4-amine |
Note: This table represents a predicted reaction based on the known reactivity of aromatic amines.
Formation of Imines and Heterocycles
The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.org The formation of the C=N double bond of the imine is a versatile transformation, as the imine itself can be a substrate for further reactions or serve as a key pharmacophore.
The resulting imines can be used as intermediates in the synthesis of more complex heterocyclic systems. For example, the reaction of an aminopyrazole with an indole-derived aldehyde can lead to the formation of pyrazolo[3,4-b]pyridines. arkat-usa.orgnih.govresearchgate.netrsc.org While direct synthesis of a pyrimidine (B1678525) from this compound is not explicitly documented, the formation of an imine intermediate is a plausible first step in such a transformation. For instance, reaction with a β-dicarbonyl compound or its equivalent could lead to a cyclocondensation reaction to form a pyrimidine ring.
Table 3: Representative Imine Formation Reaction
| Reactant | Carbonyl Compound | Product |
| This compound | Benzaldehyde | (E)-N-benzylidene-1-(methoxymethyl)-1H-indol-4-amine |
Note: This table represents a predicted reaction based on the known reactivity of primary amines with carbonyl compounds.
Modifications at the Indole Nitrogen (N-1 Position)
The methoxymethyl (MOM) group at the N-1 position serves as a protecting group, allowing for selective reactions at other sites of the molecule. Its removal is a key step in many synthetic sequences.
Cleavage and Reintroduction of the Methoxymethyl Group
The MOM group is an acetal (B89532) and is stable to a range of nucleophilic and basic conditions but can be cleaved under acidic conditions. researchgate.net A variety of acidic reagents, including mineral acids (like HCl) and Lewis acids (like zinc bromide), can be used for the deprotection of MOM ethers. nih.govnih.gov The choice of reagent and reaction conditions depends on the sensitivity of other functional groups present in the molecule. For instance, a mild and selective deprotection of phenolic MOM ethers can be achieved using silica-supported sodium hydrogen sulfate.
The reintroduction of the MOM group, if required, is typically accomplished by reacting the N-deprotected indole with chloromethyl methyl ether in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). researchgate.net
Table 4: Representative MOM-Group Cleavage Reaction
| Reactant | Reagent | Product |
| This compound | Hydrochloric Acid (aq) | 1H-Indol-4-amine |
Note: This table represents a predicted reaction based on the known chemistry of MOM-protected indoles.
Exploration of Other N-Substitutions
While the 1-position of the indole ring in the title compound is protected by a methoxymethyl (MOM) group, this group can be strategically removed to allow for the introduction of diverse substituents. The MOM group is typically cleaved under acidic conditions, which must be carefully controlled to avoid undesired reactions on the electron-rich indole ring or with other functional groups.
Once the N-H indole is regenerated, a variety of N-substitution reactions can be explored. Common strategies for N-alkylation or N-arylation of indoles include reactions with alkyl halides, tosylates, or triflates in the presence of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). chim.itnii.ac.jp For instance, N-benzylation can be achieved using benzyl (B1604629) bromide and a suitable base. The choice of base and solvent system is critical to modulate reactivity and prevent side reactions, such as C-alkylation.
Furthermore, copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to introduce aryl, heteroaryl, or vinyl groups at the N1 position, significantly expanding the structural diversity of the derivatives.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The outcome of EAS reactions is heavily influenced by the directing effects of the existing substituents. In this compound, the indole nitrogen is the most powerful activating group, strongly directing electrophiles to the C3 position. The 4-amino group is also an activating, ortho-, para-directing group, which reinforces substitution at the C3 and C5 positions.
Common EAS reactions applicable to this scaffold include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using phosphoryl chloride (POCl3) and dimethylformamide (DMF). This is a standard method for functionalizing the C3 position of indoles. researchgate.net
Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position using formaldehyde (B43269) and a secondary amine.
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, typically at the positions most activated by the ring system, such as C3, and potentially C5 or C7 depending on the reaction conditions.
Nitration and Sulfonation: These reactions introduce nitro (NO2) or sulfonic acid (SO3H) groups, respectively. masterorganicchemistry.com Reaction conditions must be carefully chosen to be compatible with the substituents already present.
The methoxy-activated nature of many indole systems enhances their reactivity towards electrophiles, allowing for a broad range of transformations. chim.it
Chemo-, Regio-, and Stereoselectivity in Derivatization
Achieving selectivity is a paramount challenge in the derivatization of a multi-functional molecule like this compound.
Chemoselectivity: The molecule possesses two primary nucleophilic sites: the 4-amino group and the indole ring itself (primarily at C3). Reactions must be chosen carefully to target one site over the other. For example, acylation reactions with acyl chlorides or anhydrides under basic conditions will preferentially occur at the more nucleophilic 4-amino group, forming an amide, rather than at the indole nitrogen or carbon atoms.
Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the inherent electronic properties of the substituted indole ring strongly direct incoming electrophiles. The C3 position is the most electronically activated site for electrophilic attack. However, under certain conditions, substitution at other positions like C2, C5, or C7 can be achieved, sometimes involving a change in reaction mechanism, such as lithiation followed by quenching with an electrophile. For example, some N-protected indoles can be lithiated at the C2 position.
Stereoselectivity: While the parent molecule is achiral, stereoselectivity becomes a critical consideration when introducing chiral centers during derivatization. For instance, if a substituent introduced at the C3 position creates a new stereocenter, the use of chiral catalysts or auxiliaries may be necessary to control the stereochemical outcome.
Design and Synthesis of Library Compounds Based on the this compound Core
The this compound scaffold is a valuable starting point for the construction of small-molecule libraries for high-throughput screening in drug discovery. nih.gov The goal of library synthesis is to generate a large number of structurally diverse compounds from a common core. nih.govresearchgate.net
A typical library synthesis strategy based on this core could involve a multi-step sequence where diversity is introduced at each step.
Table 1: Exemplar Library Synthesis Strategy
| Step | Reaction Type | Position Modified | Reagents (Examples) | Resulting Functional Group |
| 1 | Acylation | 4-Amino Group | A diverse set of acyl chlorides or carboxylic acids (with coupling agents) | Amides |
| 2 | Electrophilic Substitution | C3-Position | Vilsmeier-Haack (POCl3, DMF) or Mannich reagents | Formyl or Aminomethyl |
| 3 | Reductive Amination | C3-Formyl Group | A library of primary/secondary amines, NaBH(OAc)3 | Substituted Aminomethyl |
| 4 | N1-Deprotection & Substitution | N1-Position | Acidic cleavage of MOM, followed by alkylation/arylation | Diverse N1-substituents |
This combinatorial approach allows for the rapid generation of hundreds or thousands of unique compounds. For example, starting with 10 different acyl chlorides in Step 1, followed by reacting the products with 10 different amines in Step 3, would yield 100 distinct molecules. Further diversification at the N1 position would expand the library size exponentially. Such libraries based on the indole scaffold are instrumental in identifying new therapeutic leads. nih.gov
Computational and Theoretical Investigations of 1 Methoxymethyl 1h Indol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-(Methoxymethyl)-1H-indol-4-amine. Methods like B3LYP are commonly employed to achieve a balance between computational cost and accuracy. nih.gov
The electronic character of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the amino group, which act as the primary electron-donating centers. Conversely, the LUMO would likely be distributed across the aromatic system, ready to accept electron density. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites. nih.gov In this molecule, the nitrogen atom of the amino group and the indole nitrogen would exhibit negative potential, while the amine hydrogens would show positive potential.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting ability |
Note: These values are hypothetical and serve as illustrative examples based on typical DFT calculations for similar indole derivatives.
The flexibility of the methoxymethyl group attached to the indole nitrogen introduces several possible conformations for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms by calculating the potential energy associated with the rotation around single bonds. researchgate.netchemrxiv.org
The key rotatable bond is the N-CH2 bond of the methoxymethyl group. By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. chemrxiv.orgevanseitz.com This landscape reveals the energy minima corresponding to stable conformers and the energy barriers between them. The global minimum represents the most populated conformation of the molecule under equilibrium conditions. Such studies are vital as the specific conformation of a molecule can significantly influence its interaction with biological targets. chemrxiv.org
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for the structural confirmation of synthesized compounds. researchgate.netresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. epstem.net Predicted ¹H and ¹³C NMR spectra for this compound would show characteristic signals for the indole core, the methoxymethyl group, and the amine group.
IR Spectroscopy: Theoretical calculations of vibrational frequencies can predict the infrared (IR) spectrum. These calculations help in assigning the various vibrational modes of the molecule, such as the N-H stretching of the amine group, C-H aromatic stretching, and C-O-C stretching of the methoxymethyl ether linkage. researchgate.netepstem.net
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Feature | Assignment |
|---|---|---|
| ¹H NMR | δ 7.0-7.5 ppm | Aromatic protons on the indole ring |
| ¹H NMR | δ 5.4 ppm | -N-CH₂-O- protons |
| ¹H NMR | δ 3.3 ppm | -O-CH₃ protons |
| ¹³C NMR | δ 110-140 ppm | Indole ring carbons |
| IR | ~3400 cm⁻¹ | N-H stretching (amine) |
Note: These are illustrative predictions. Actual experimental values may vary.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful in silico tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. espublisher.comunar.ac.id
Indole derivatives are known to interact with a wide range of biological targets, often through a combination of hydrogen bonds and π-stacking interactions. espublisher.comnih.govacs.org For this compound, molecular docking simulations can be performed against various protein targets to predict its binding affinity and mode.
The docking process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on a scoring function that estimates the binding free energy. nih.gov Key interactions for this molecule would likely involve:
Hydrogen bonds from the amine group (donor) and the indole N-H (donor).
π-π stacking interactions between the indole ring and aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the protein's active site. acs.org
The methoxymethyl group could form additional hydrogen bonds or van der Waals interactions.
These predictions are crucial in the early stages of drug discovery for identifying potential therapeutic targets. nih.gov
In silico screening involves the use of computational methods to search large databases of compounds for potential drug candidates. ijpsjournal.comnih.gov This approach can be categorized into ligand-based and structure-based methods.
If a set of molecules with known activity against a specific target is available, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) can be used. nih.gov A QSAR model for indole derivatives could correlate their structural properties with their biological activities, allowing for the prediction of the activity of new compounds like this compound.
When the three-dimensional structure of the target protein is known, structure-based virtual screening can be employed. espublisher.com In this process, a library of compounds is docked into the target's binding site, and the compounds are ranked based on their predicted binding affinity. This methodology allows for the rapid and cost-effective identification of promising lead compounds for further experimental validation.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tryptophan |
| Tyrosine |
Quantitative Structure-Activity Relationship (QSAR) Design Principles for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. ijsdr.org For indole derivatives, QSAR studies are instrumental in designing new molecules with enhanced potency and selectivity. nih.govnih.gov The design of derivatives of this compound would be guided by the systematic modification of its structure and the subsequent analysis of how these changes affect its hypothetical biological activity.
The core principles of a QSAR study for derivatives of this compound would involve:
Descriptor Calculation: The first step is to characterize the structure of the parent compound and its derivatives using molecular descriptors. frontiersin.org These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For instance, the introduction of different substituents on the indole ring or modification of the methoxymethyl group would alter these descriptors.
Model Development: A mathematical model is then developed to correlate the calculated descriptors with the observed biological activity. nih.gov Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. nih.gov For a series of derivatives, the goal is to derive an equation that can predict the activity of new, unsynthesized compounds.
Model Validation: The predictive power of the QSAR model must be rigorously validated. nih.gov This is typically done using a test set of compounds that were not used in the model development. Statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and root mean square error (RMSE) are used to assess the model's robustness and predictive ability. nih.govfrontiersin.org
The following table illustrates the types of descriptors that would be considered in a QSAR study of this compound derivatives.
| Derivative Substitution | Electronic Descriptor (Partial Charge on N1) | Steric Descriptor (Molecular Volume) | Hydrophobic Descriptor (LogP) | Predicted Activity (Hypothetical) |
| None (Parent Compound) | -0.25 | 180 ų | 1.5 | 1.0 |
| 5-Fluoro | -0.27 | 185 ų | 1.7 | 1.2 |
| 6-Chloro | -0.26 | 195 ų | 2.1 | 1.5 |
| 2-Methyl | -0.24 | 198 ų | 1.9 | 1.1 |
This table is for illustrative purposes and does not represent actual experimental data.
By analyzing the contributions of different descriptors in the QSAR model, chemists can identify the key structural features required for a desired biological activity and rationally design more potent derivatives. For example, a QSAR model might reveal that increased hydrophobicity at a particular position of the indole ring leads to higher activity, guiding the synthesis of derivatives with lipophilic substituents at that position.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that are often difficult to study experimentally. smu.edu The synthesis of this compound and its subsequent reactions can be elucidated using these methods.
A common route to N-substituted indoles involves the reaction of the indole with an electrophile in the presence of a base. The synthesis of this compound likely proceeds via the deprotonation of the indole nitrogen of 1H-indol-4-amine, followed by nucleophilic attack on chloromethyl methyl ether.
Computational investigation of this reaction mechanism would typically involve:
Locating Stationary Points: The geometries of the reactants, transition states, intermediates, and products along the reaction pathway are optimized using quantum chemical methods, such as Density Functional Theory (DFT). mdpi.com
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state correctly connects the reactants and products. smu.edu
The following table presents a hypothetical energy profile for the N-alkylation of 1H-indol-4-amine with chloromethyl methyl ether, as would be determined by computational methods.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | 1H-Indol-4-amine + Base | 0 |
| 2 | Indole Anion + Conjugate Acid | +10 |
| 3 | Transition State (N-C bond formation) | +15 |
| 4 | This compound + Salt | -5 |
This table is for illustrative purposes and does not represent actual experimental data.
By analyzing the computed reaction mechanism, researchers can understand the factors that control the reaction's efficiency and selectivity, and potentially devise improved synthetic strategies. wikimedia.org
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods can predict the reactivity of different sites within a molecule and the selectivity of its reactions. For this compound, predicting its reactivity is crucial for planning further chemical transformations.
The indole ring is known for its nucleophilic character, with the C3 position being the most common site for electrophilic attack. nih.gov However, the substituents on the ring can significantly influence this reactivity. In this compound, the methoxymethyl group at the N1 position and the amino group at the C4 position will modulate the electron density of the indole ring.
Computational tools used to predict reactivity and selectivity include:
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For an electrophilic substitution on the indole ring, the reaction is expected to occur at the carbon atom with the highest HOMO density.
Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards electrophilic, nucleophilic, and radical attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
The following table illustrates how computational methods could predict the regioselectivity of an electrophilic substitution reaction on this compound.
| Position on Indole Ring | HOMO Coefficient | Fukui Index (f-) | Predicted Reactivity towards Electrophiles |
| C2 | 0.25 | 0.18 | Moderate |
| C3 | 0.45 | 0.35 | High |
| C5 | 0.15 | 0.10 | Low |
| C6 | 0.20 | 0.15 | Moderate |
| C7 | 0.18 | 0.12 | Low |
This table is for illustrative purposes and does not represent actual experimental data.
These computational predictions can guide synthetic chemists in designing reactions that will selectively functionalize a specific position on the this compound scaffold, thus enabling the efficient synthesis of a wide range of derivatives for further investigation. numberanalytics.com
Spectroscopic and Advanced Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 1-(Methoxymethyl)-1H-indol-4-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.
¹H NMR and ¹³C NMR for Structural Assignment
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide the foundational data for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the indole (B1671886) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) revealing their positions (H-2, H-3, H-5, H-6, and H-7). The protons of the methoxymethyl group would present as two key signals: a singlet for the methylene (B1212753) protons (-CH₂-) adjacent to the indole nitrogen, likely in the range of 5.0-5.5 ppm, and a singlet for the methyl protons (-OCH₃) at approximately 3.3-3.7 ppm. The protons of the amine group (-NH₂) at the C-4 position would likely appear as a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The eight carbon atoms of the indole core would resonate in the aromatic region (approximately 100-140 ppm). The carbon of the methylene group (-CH₂-) would be expected in the range of 70-80 ppm, while the methyl carbon (-OCH₃) would appear further upfield, typically around 55-65 ppm. The specific chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |
| Aromatic Protons (indole ring) | Aromatic Carbons (indole ring) |
| Methylene Protons (-NCH₂O-) | Methylene Carbon (-NCH₂O-) |
| Methyl Protons (-OCH₃) | Methyl Carbon (-OCH₃) |
| Amine Protons (-NH₂) | |
| Note: The table above represents predicted chemical shift ranges. Actual experimental values may vary based on solvent and other experimental conditions. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons on the benzene (B151609) portion of the indole ring, helping to definitively assign their positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the signal for the methylene protons can be directly linked to the methylene carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₁₀H₁₂N₂O), HRMS would be used to confirm its elemental composition. The experimentally determined exact mass should match the theoretically calculated mass for the molecular formula C₁₀H₁₂N₂O (176.09496 g/mol ) within a very narrow margin of error (typically < 5 ppm), providing strong evidence for the correct molecular formula.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Exact Mass | 176.09496 |
| Note: The exact mass is a calculated value. |
Tandem Mass Spectrometry for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected. For instance, the loss of the methoxymethyl group (-CH₂OCH₃) or cleavage of the methoxy (B1213986) group (-OCH₃) would result in specific fragment ions. Analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the presence of the key functional groups.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups. For this compound, the following characteristic absorption bands would be anticipated:
N-H stretching: The amine group (-NH₂) would show characteristic stretches in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretches would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxymethyl group would be observed in the 2850-3000 cm⁻¹ region.
C=C stretching: Aromatic C=C bond vibrations within the indole ring would be found in the 1450-1600 cm⁻¹ range.
C-N stretching: The C-N stretching vibrations would be located in the 1250-1350 cm⁻¹ region.
C-O stretching: The C-O stretch of the methoxymethyl ether linkage would be expected in the 1050-1150 cm⁻¹ range.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Amine (N-H Stretch) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1250-1350 |
| C-O Stretch (Ether) | 1050-1150 |
| Note: This table provides typical ranges for IR absorptions. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show characteristic absorption maxima (λ_max) in the ultraviolet region, typically around 220 nm and 270-290 nm, which are characteristic of the indole chromophore. The presence of the amino group at the 4-position may cause a slight shift in these absorption bands compared to unsubstituted indole.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and purification of compounds from reaction mixtures and for the assessment of final product purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized chromatographic techniques for the analysis of indole derivatives.
HPLC is a premier technique for the purity assessment and preparative isolation of non-volatile and thermally sensitive compounds like many indole derivatives. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For the analysis of indole compounds, reversed-phase HPLC (RP-HPLC) is frequently the method of choice. nih.govnih.gov In this mode, a nonpolar stationary phase (commonly C8 or C18) is used with a polar mobile phase. The separation of this compound would likely be optimized by adjusting the mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (such as methanol (B129727) or acetonitrile). pubcompare.aimdpi.com Detection is commonly achieved using a UV-Vis detector, as the indole ring system possesses strong chromophores; a photodiode array (PDA) detector is particularly useful for obtaining full UV spectra of the eluting peaks, aiding in peak identification and purity assessment. mdpi.com For higher sensitivity and specificity, a mass spectrometer can be used as a detector (LC-MS). mdpi.com
A typical HPLC method for a related indole derivative might utilize a gradient elution to ensure good resolution of the main compound from any impurities. For instance, a method could start with a higher percentage of the aqueous phase and gradually increase the organic modifier concentration to elute more nonpolar compounds. nih.gov The retention time and peak area are used to determine the purity of the sample. mdpi.com
Table 1: Illustrative HPLC Parameters for Analysis of Indole Derivatives
This table presents typical conditions used for the HPLC analysis of various indole compounds, which could serve as a starting point for developing a method for this compound.
| Parameter | Condition | Source |
| Column | Purospher RP-18 (250 mm × 4 mm, 5 µm) | pubcompare.ai |
| Mobile Phase | Isocratic: Methanol:Water:Ammonium Acetate (15:14:1, v/v/v) | pubcompare.ai |
| Gradient: (A) 0.1% Formic Acid in Water, (B) Methanol | mdpi.com | |
| Flow Rate | 1.0 mL/min | pubcompare.ai |
| Detection | UV at 280 nm | pubcompare.aimdpi.comcetjournal.it |
| Temperature | Ambient | nih.gov |
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While some indole derivatives may require derivatization to increase their volatility, many can be analyzed directly. researchgate.net The sample is vaporized and separated in a capillary column, and the separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.
For this compound, the methoxymethyl group and the primary amine might influence its thermal stability. However, if stable, its analysis by GC-MS would provide valuable structural information. The mass spectrum is characterized by a molecular ion peak (M+), which confirms the molecular weight, and a series of fragment ions that reveal the compound's structure. whitman.edulibretexts.org
Common fragmentation patterns for indoles involve cleavage of the side chains. For this compound, one would expect to see fragmentation related to the loss of the methoxymethyl group (-CH₂OCH₃, mass = 45) or parts thereof. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which would be the case for this compound (C₁₀H₁₂N₂O, MW = 176.22 g/mol , which is even, indicating the rule applies to odd-electron ions). whitman.edulibretexts.org The fragmentation of the indole ring itself can also produce characteristic ions. nih.gov
Table 2: Hypothetical GC-MS Operating Conditions and Expected Fragmentation
This table outlines potential GC-MS parameters and key mass fragments that could be anticipated for the analysis of this compound, based on general principles and data from similar compounds. nih.govjapsonline.com
| Parameter | Condition |
| GC Column | Capillary column (e.g., 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID |
| Carrier Gas | Helium, constant flow |
| Oven Program | Start at 100-150°C, ramp up to 280-300°C |
| Injector Temp. | 250-280°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Scan Range | m/z 40-500 |
| Expected M+ | m/z 176 |
| Key Fragments | m/z 131 (M - CH₂OCH₃)⁺, m/z 130 (M - CH₂OCH₃ - H)⁺, m/z 116, m/z 103 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of the compound is required. nih.govacs.org
While no specific crystal structure for this compound has been reported, the general procedure involves growing a suitable crystal, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. mdpi.comresearchgate.net
For indole derivatives, X-ray crystallography reveals important details about the planarity of the indole ring system and the conformation of its substituents. nih.govnih.gov It also elucidates the nature of intermolecular forces, such as hydrogen bonding (e.g., involving the N-H of the indole ring or the amino group) and π-π stacking interactions, which dictate the crystal packing. nih.govnih.gov In the case of this compound, of particular interest would be the conformation of the methoxymethyl group and any hydrogen bonds formed by the 4-amino group, which would significantly influence its solid-state properties.
Table 3: Representative Crystallographic Data for an Indole Derivative
The following table shows example crystallographic data for a related indole compound, illustrating the type of information obtained from an X-ray diffraction study. nih.gov
| Parameter | Example Value (for 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole) | Source |
| Chemical Formula | C₁₉H₁₈N₂O₂ | nih.gov |
| Formula Weight | 306.35 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | acs.org |
| Unit Cell Dimensions | a = 9.4446 Å, b = 19.5625 Å, c = 8.6657 Å, β = 98.903° | nih.gov |
| Volume (V) | 1581.78 ų | nih.gov |
| Molecules per unit cell (Z) | 4 | nih.gov |
| Key Interactions | N—H···O hydrogen bonds, π-π stacking | nih.govnih.govnih.gov |
Applications of 1 Methoxymethyl 1h Indol 4 Amine in Chemical Research and Development
Role as a Key Precursor in the Synthesis of Complex Indole-Containing Molecules
The structure of 1-(Methoxymethyl)-1H-indol-4-amine, featuring a reactive amino group at the 4-position and a protected indole (B1671886) nitrogen, makes it a potentially valuable building block for the synthesis of more complex molecules. The amino group can be readily functionalized through various reactions, such as acylation, alkylation, and arylation, to introduce diverse substituents.
For instance, this compound could theoretically serve as a precursor for the synthesis of neurokinin-1 (NK1) receptor antagonists. researchgate.netwikipedia.org The NK1 receptor is a target for drugs used in the management of chemotherapy-induced nausea and vomiting. researchgate.netwikipedia.org The general synthetic approach would involve coupling the 4-amino group with a suitable carboxylic acid or other electrophilic partner to construct the desired pharmacophore. The methoxymethyl group can be removed under specific conditions to deprotect the indole nitrogen if required for the final compound's activity or for further synthetic transformations.
The synthesis of complex indole alkaloids and other biologically active compounds often relies on the strategic use of protected indole precursors. nih.gov The methoxymethyl group in this compound offers a stable yet cleavable protecting group, allowing for selective reactions at other positions of the indole ring or at the amino substituent.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Conditions | Potential Product Class |
| Acylation | Acid chloride, base | Amides |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamides |
| Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amines |
| Buchwald-Hartwig Amination | Aryl halide, palladium catalyst, base | Diaryl Amines |
| Pictet-Spengler Reaction | Aldehyde, acid catalyst | β-carbolines |
Utilization as a Scaffold for the Development of Novel Chemical Probes
Chemical probes are essential tools for studying biological processes. The indole scaffold is a common feature in many molecules designed as chemical probes due to its ability to interact with biological targets. This compound could serve as a core scaffold for the development of novel probes.
The amino group at the 4-position provides a convenient handle for the attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. For example, coupling a fluorescent dye to the amino group would generate a fluorescent probe that could be used to visualize the localization of a target protein within a cell.
Furthermore, the indole ring itself can exhibit intrinsic fluorescence, which can be modulated by the substituents on the ring. The development of radiolabeled conjugates of related indole-containing molecules, such as aprepitant, for imaging NK1R-positive tumors, highlights the potential of this scaffold in probe development. mdpi.com
Integration into Combinatorial Chemistry Efforts for Library Generation
Combinatorial chemistry is a powerful technique for generating large libraries of related compounds for high-throughput screening to identify new drug leads or other functional molecules. google.comnih.gov The structure of this compound is well-suited for its use as a scaffold in combinatorial library synthesis.
The amino group at the 4-position can be used as a point of diversification, where a wide variety of building blocks can be attached. This allows for the rapid generation of a library of compounds with different substituents at this position. Further diversity can be introduced by varying the substituent at the indole nitrogen after removal of the methoxymethyl protecting group. This approach enables the exploration of a large chemical space around the indole core, increasing the probability of discovering compounds with desired biological activities. nih.gov
A representative combinatorial library synthesis could involve the parallel acylation of this compound with a diverse set of carboxylic acids, followed by deprotection and subsequent functionalization of the indole nitrogen.
Design of Hybrid Scaffolds Incorporating the this compound Motif
Hybrid molecules, which combine two or more pharmacophores, are an increasingly important strategy in drug discovery to target multiple biological pathways or to enhance the potency and selectivity of a drug. The this compound motif can be incorporated into the design of such hybrid scaffolds.
For example, it could be linked to other heterocyclic systems known for their biological activity, such as pyrazoles or imidazoles, to create novel molecular architectures. mdpi.comnih.gov The synthesis of such hybrids would typically involve the formation of a covalent bond between the amino group of the indole and a reactive functional group on the other scaffold. This approach has been used to develop inhibitors of enzymes like 15-lipoxygenase-1 by combining indole and imidazole (B134444) scaffolds. mdpi.com The resulting hybrid molecules could exhibit unique pharmacological profiles that are not observed with the individual components.
Q & A
Q. What are the recommended synthetic routes for 1-(Methoxymethyl)-1H-indol-4-amine, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : Synthesis of indole derivatives often involves multi-component reactions or protective group strategies. For example, similar compounds (e.g., 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine) were synthesized via ethanol reflux with guanidine nitrate and indole precursors . For this compound, consider introducing the methoxymethyl group via alkylation of 1H-indol-4-amine using chloromethyl methyl ether under basic conditions. Optimization includes controlling temperature (e.g., 60–80°C), using catalysts like NaH, and monitoring by-products via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions and coupling patterns (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass. For crystalline samples, single-crystal X-ray diffraction (as done for 2-(4-Methoxy-1H-indol-3-yl)acetonitrile) provides definitive structural confirmation .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 280 nm, typical for indoles) is recommended. Compare retention times against known standards. GC-MS or LC-QTOF (as used for 4-hydroxy indole derivatives) can detect trace impurities .
Advanced Research Questions
Q. How does the methoxymethyl group influence the electronic properties and reactivity of 1H-indol-4-amine?
- Methodological Answer : Perform density functional theory (DFT) calculations to analyze electron density distribution. Compare with unsubstituted 1H-indol-4-amine or analogs (e.g., 4-hydroxy or 4-nitro derivatives). Experimental validation via Hammett substituent constants or cyclic voltammetry can quantify electronic effects .
Q. What strategies can be employed to study the antimicrobial potential of this compound?
- Methodological Answer : Follow protocols from indole-based antimicrobial studies. For example, test against E. coli, S. aureus, and fungal strains using agar diffusion assays (MIC/MBC determination). Molecular docking (e.g., AutoDock Vina) against bacterial targets (e.g., E. coli DNA gyrase) can predict binding modes, as demonstrated for dihydropyrimidin-2-amine derivatives .
Q. How can molecular dynamics (MD) simulations elucidate the stability of this compound in biological systems?
Q. What are the challenges in analyzing the metabolic pathways of this compound using in vitro models?
- Methodological Answer : Use hepatocyte microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) to identify metabolites via LC-MS/MS . For indole derivatives, common metabolic pathways include oxidation of the methoxymethyl group or hydroxylation of the indole ring .
Contradictions and Limitations in Current Evidence
- Synthetic Yields : While reports high yields for dihydropyrimidin-2-amine synthesis (~70–85%), other indole derivatives (e.g., ) show lower yields (~50–60%) due to steric hindrance from substituents. Adjust stoichiometry and reaction time accordingly .
- Biological Activity : Antimicrobial activity in indole derivatives varies widely; some show MIC values <10 µg/mL (), while others (e.g., 4-hydroxy indoles) require higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
